molecular formula C7H6N4O3 B1307294 ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid CAS No. 842972-47-8

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid

Cat. No. B1307294
CAS RN: 842972-47-8
M. Wt: 194.15 g/mol
InChI Key: KCCUGNPBQXGXGB-UHFFFAOYSA-N
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Description

“([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid” is a chemical compound with the empirical formula C7H6N4O3 . It has a molecular weight of 194.15 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)COC1=NN2C(C=C1)=NN=C2 . This indicates that the compound contains a triazolo[4,3-b]pyridazine ring attached to an acetic acid moiety via an ether linkage .

Scientific Research Applications

Synthesis of Nitrogen/Sulfur Heterocycles

A new series of nitrogen and sulfur heterocyclic systems were synthesized by linking four rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids. This innovative synthesis involves the use of ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid derivatives to create a class of heterocyclic compounds. These compounds have been characterized by various spectroscopic techniques, indicating their potential for further research applications (Boraei et al., 2020).

Antiproliferative Activity

Research has explored the antiproliferative activity of 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives. These derivatives, originally derived from N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, showed significant inhibition of endothelial and tumor cell proliferation, indicating a potential therapeutic application (Ilić et al., 2011).

Structural and Theoretical Analysis

A detailed structural and theoretical analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was conducted. This study involved synthesis, XRD structure confirmation, DFT calculations, and Hirshfeld surface analysis. The findings contribute to the understanding of molecular interactions and properties of such compounds, which could be valuable in designing drugs with specific pharmacological activities (Sallam et al., 2021).

Antioxidant Ability

The synthesis and evaluation of antioxidant abilities of new derivatives bearing the [1,2,4]triazolo[4,3-b]pyridazin moiety were investigated. Some compounds demonstrated significant antioxidant activity, surpassing known antioxidants like ascorbic acid and BHT. This research highlights the potential for developing new antioxidant agents using ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid derivatives (Shakir et al., 2017).

properties

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCUGNPBQXGXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390228
Record name [([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid

CAS RN

842972-47-8
Record name [([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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